
Ethyl (2-chloroethylidene)carbazate
Vue d'ensemble
Description
Ethyl (2-chloroethylidene)carbazate, also known as ECEC, is a chemical compound with the molecular formula C5H9ClN2O2 . It is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that treatment of primary amines with chloroamine or hydroxylamine-0-sulfonic acid and the condensation of a carbonyl compound with ethyl carbazate can be a potential method .Applications De Recherche Scientifique
Synthetic Chemistry Applications
Facile Synthesis Approaches : A study by Wang et al. (2000) showcases the transformation of Ethyl (l,l,l-trifluoro-2-propylidene)carbazate with tert-butyl hypochlorite into a highly reactive intermediate for synthesizing 5-trifluoromethylated 1H-1,2,4-triazoliumpicrates. This illustrates the utility of carbazate derivatives in synthesizing complex organic compounds with potential applications in pharmaceuticals and agrochemicals (Wang, Liu, Tao, & Zhang, 2000).
Materials Science
Polyurethane Synthesis : Research by Lubczak (2010) involved the reaction of 9-(2-chloroethyl)carbazole with diethanolamine to produce oligoetherols with a carbazole ring. These oligoetherols were used to synthesize linear polyurethanes, indicating the role of carbazole derivatives in developing materials with specific properties like solubility and reactivity (Lubczak, 2010).
Analytical Chemistry
Detection and Analysis : Innovative methods for the analysis and detection of compounds, including those related to ethyl carbazate, have been developed. For instance, Zhang et al. (2005) introduced 2-(9-Carbazole)-ethyl-chloroformate as a pre-column fluorescence labeling reagent for the derivatization of phenols, showcasing the versatility of carbazole derivatives in enhancing analytical methodologies (Zhang, Zhang, Zhang, & Zhang, 2005).
Health and Environmental Impact
Toxicity and Mitigation : The carcinogenic potential of ethyl carbamate, a related compound, has been a subject of study, with research focusing on its presence in foods and beverages and strategies for mitigation. Weber and Sharypov (2009) provide a comprehensive review on the occurrence, toxicity, and reduction strategies of ethyl carbamate in fermented foods and alcoholic beverages, underscoring the importance of understanding and managing the risks associated with such compounds (Weber & Sharypov, 2009).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Ethyl (2-chloroethylidene)carbazate can be achieved through a condensation reaction between ethyl hydrazinecarboxylate and 2-chloroacetaldehyde. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to obtain the desired product.", "Starting Materials": [ "Ethyl hydrazinecarboxylate", "2-chloroacetaldehyde" ], "Reaction": [ "Step 1: Ethyl hydrazinecarboxylate is added to a reaction flask.", "Step 2: 2-chloroacetaldehyde is added dropwise to the reaction flask with constant stirring.", "Step 3: The reaction mixture is heated to a suitable temperature and a suitable catalyst is added.", "Step 4: The reaction is allowed to proceed for a suitable time period.", "Step 5: The reaction mixture is cooled and the product is isolated through filtration or extraction.", "Step 6: The product is purified through recrystallization or chromatography." ] } | |
Numéro CAS |
62105-88-8 |
Formule moléculaire |
C5H9ClN2O2 |
Poids moléculaire |
164.59 g/mol |
Nom IUPAC |
ethyl N-[(Z)-2-chloroethylideneamino]carbamate |
InChI |
InChI=1S/C5H9ClN2O2/c1-2-10-5(9)8-7-4-3-6/h4H,2-3H2,1H3,(H,8,9)/b7-4- |
Clé InChI |
MOGRANVSCOEDEG-DAXSKMNVSA-N |
SMILES isomérique |
CCOC(=O)N/N=C\CCl |
SMILES |
CCOC(=O)NN=CCCl |
SMILES canonique |
CCOC(=O)NN=CCCl |
Autres numéros CAS |
62105-88-8 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


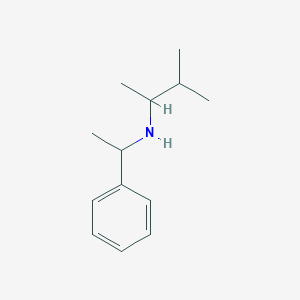
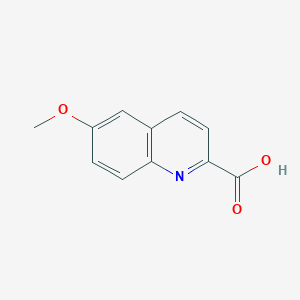
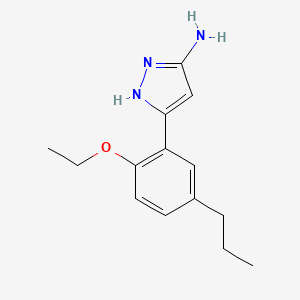
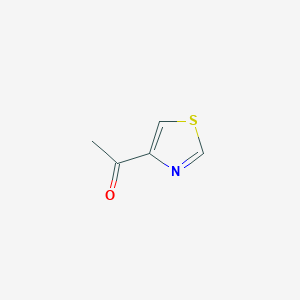
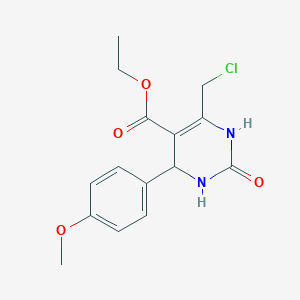
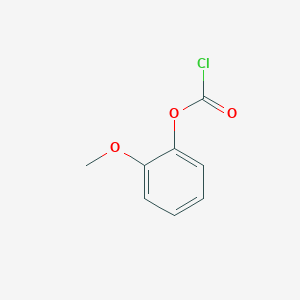
![1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1352766.png)
![5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde](/img/structure/B1352768.png)
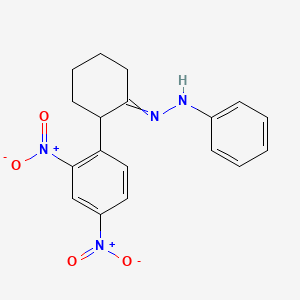
![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] furan-2-carboxylate](/img/structure/B1352775.png)
![4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1352776.png)
![[2-(4-Methylphenyl)phenyl]sulfonyl chloride](/img/structure/B1352781.png)
